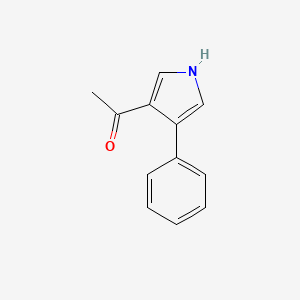![molecular formula C16H18N4O4S B2406770 3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid CAS No. 881433-44-9](/img/structure/B2406770.png)
3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Immunobiological Activity : Derivatives of the chemical compound have been synthesized and evaluated for their immunostimulatory and immunomodulatory potency. Certain derivatives significantly enhanced the secretion of chemokines and augmented NO biosynthesis, indicating potential for immunological applications (Doláková et al., 2005).
Antimicrobial and Larvicidal Activities : Novel triazinone derivatives have shown growth inhibition properties against certain bacterial and fungal pathogens, in addition to mosquito larvicidal activity. This research points towards the potential use of these compounds in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Material Science Applications
Polymer Synthesis : The compound and its derivatives have been used in the synthesis of new materials, such as polymers with specific properties. For instance, functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives similar to the given chemical structure, has been explored for medical applications due to enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Ionic Liquids : Research into the synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids starting from substances that share structural similarities with the given compound has been reported. These materials are of interest for their potential use in creating functionalized ionic liquids or ionic liquid-polymer composites (Zhu et al., 2007).
Properties
IUPAC Name |
3-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-9-4-3-5-11(10(9)2)17-13(21)8-25-16-18-15(24)12(19-20-16)6-7-14(22)23/h3-5H,6-8H2,1-2H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPUZDWNBLVWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)
![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)
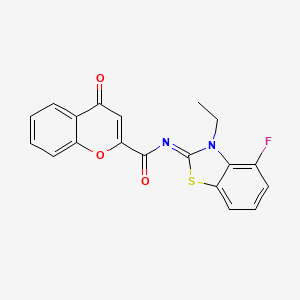
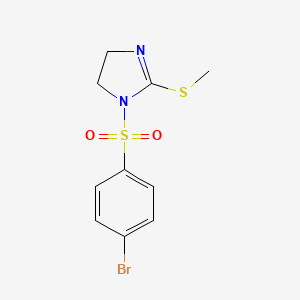
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)
![2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2406700.png)
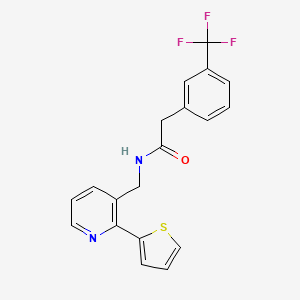
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)
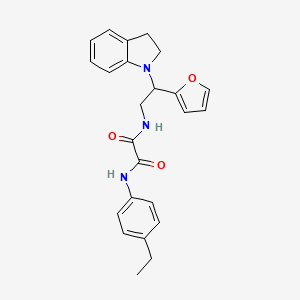
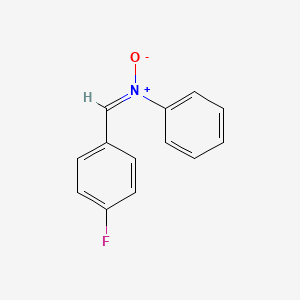
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)
